N-BENZYL-3-(BUTANE-1-SULFONAMIDO)BENZAMIDE
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Overview
Description
N-BENZYL-3-(BUTANE-1-SULFONAMIDO)BENZAMIDE is an organic compound belonging to the class of benzamides These compounds are characterized by a benzamide moiety that is N-linked to a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-(BUTANE-1-SULFONAMIDO)BENZAMIDE typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and utilizing a reusable catalyst .
Industrial Production Methods
Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-(BUTANE-1-SULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-BENZYL-3-(BUTANE-1-SULFONAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-BENZYL-3-(BUTANE-1-SULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of enzymes like glucokinase, enhancing their catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-BENZYL-3-(BUTANE-1-SULFONAMIDO)BENZAMIDE include:
- N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide
- N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
- N-benzimidazol-2yl substituted benzamide analogues
Uniqueness
This compound is unique due to its specific sulfonamido and benzyl substitutions, which confer distinct chemical and biological properties. These structural features enable it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-benzyl-3-(butylsulfonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-3-12-24(22,23)20-17-11-7-10-16(13-17)18(21)19-14-15-8-5-4-6-9-15/h4-11,13,20H,2-3,12,14H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYVFBSBKSBXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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